![molecular formula C12H16ClNO2S B13063573 [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride](/img/structure/B13063573.png)
[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride
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Overview
Description
[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C12H16ClNO2S . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methanesulfonyl chloride group attached to a phenyl ring substituted with a piperidine moiety. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride typically involves the reaction of 4-(Piperidin-1-yl)phenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Piperidin-1-yl)phenylmethanol+Methanesulfonyl chloride→[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents such as .
Oxidation: Oxidative reactions can convert the piperidine ring to piperidinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in the presence of a base.
Reduction: or .
Oxidation: or .
Major Products Formed:
Sulfonamides: Formed via nucleophilic substitution.
Piperidinone Derivatives: Formed via oxidation of the piperidine ring.
Scientific Research Applications
Dopaminergic Modulation
Research indicates that compounds related to [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride demonstrate potent effects on dopamine neurotransmission. These compounds have been shown to increase levels of 5-hydroxyindoleacetic acid in the striatum, suggesting potential applications in treating conditions such as schizophrenia, depression, and other mood disorders .
Treatment of Neurological Disorders
The compound has been identified as beneficial for various neurological conditions, including:
- Parkinson's Disease : Enhances motor functions and reduces tremors.
- Huntington's Disease : May alleviate symptoms associated with movement disorders.
- Restless Legs Syndrome : Provides symptomatic relief.
- Traumatic Brain Injury : Improves cognitive and motor functions post-injury .
Case Study 1: Dopamine Modulators
A study explored the effects of this compound derivatives on dopaminergic systems in animal models. Results indicated that these compounds could improve cognitive functions and emotional disturbances associated with neurodegenerative diseases. The compounds showed selective antagonism, enhancing dopamine metabolite concentrations without inducing significant behavioral inhibition .
Case Study 2: Antimalarial Activity
Another investigation focused on the synthesis of compounds related to this compound for antimalarial applications. The derivatives were tested in vivo against Plasmodium berghei in rodent models, demonstrating promising efficacy in reducing parasitemia and improving survival rates compared to control groups .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several steps including the reaction of piperidine derivatives with methanesulfonyl chloride. Structure-activity relationship studies have revealed that modifications to the piperidine ring can enhance the pharmacological profile of these compounds, leading to improved therapeutic outcomes in both psychiatric and neurological contexts .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications, including the formation of sulfonamide bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
- 4-(Piperidin-1-yl)phenylmethanol
- 4-(Piperidin-1-yl)benzenesulfonyl chloride
- 4-(Piperidin-1-yl)phenylacetic acid
Comparison:
- Reactivity: [4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is more reactive due to the presence of the sulfonyl chloride group, which is a strong electrophile.
- Applications: While similar compounds may be used in organic synthesis, the specific reactivity of the sulfonyl chloride group makes this compound particularly useful in the formation of sulfonamide bonds.
- Uniqueness: The combination of the piperidine ring and the sulfonyl chloride group provides a unique reactivity profile that is not commonly found in other compounds .
Biological Activity
[4-(Piperidin-1-yl)phenyl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its role as an agonist for the human beta(3)-adrenergic receptor and other biological activities, including potential applications in cancer treatment and as an enzyme inhibitor.
Chemical Structure and Synthesis
The compound can be synthesized through the reaction of piperidine with phenylmethanesulfonyl chloride. This reaction typically involves the use of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The resulting compound has been characterized using various spectroscopic techniques, including NMR and IR spectroscopy.
1. Beta(3)-Adrenergic Receptor Agonism
A key study highlighted the biological activity of a series of novel derivatives, including this compound, which were evaluated for their effects on the human beta(3)-adrenergic receptor (AR). These compounds exhibited potent agonistic activity, with one derivative showing an EC50 value of 0.004 µM and an intrinsic activity (IA) of 1.0, indicating full agonist behavior. This compound demonstrated over 500-fold selectivity for beta(3)-AR compared to beta(1)- and beta(2)-ARs, making it a promising candidate for therapeutic applications targeting metabolic disorders and obesity .
2. Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, related sulfonamide derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7). These findings suggest that modifications in the piperidine structure can enhance anticancer properties, highlighting the importance of structure-activity relationships (SAR) in drug design .
3. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. For example, derivatives containing piperidine moieties have been studied as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in endocannabinoid metabolism. These inhibitors have shown promise in modulating pain and inflammation pathways .
Case Studies
Several studies have explored the biological implications of compounds derived from this compound:
- Study A : A series of sulfonamide derivatives were synthesized and tested against various cancer cell lines, revealing significant antiproliferative activity with IC50 values indicating effective growth inhibition.
- Study B : The pharmacological evaluation of beta(3)-adrenergic receptor agonists demonstrated that modifications to the piperidine ring could enhance selectivity and potency, providing insights into designing more effective therapeutic agents.
Data Summary
Compound | Biological Activity | EC50/IC50 Value | Selectivity |
---|---|---|---|
Sulfonamide derivative 48 | Beta(3)-AR Agonist | 0.004 µM | >500-fold over beta(1), beta(2) |
Piperidine-based sulfonamide | Antiproliferative (MDA-MB-231) | 19.9 - 75.3 µM | N/A |
FAAH inhibitor derivative | Enzyme Inhibition | N/A | N/A |
Properties
Molecular Formula |
C12H16ClNO2S |
---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
(4-piperidin-1-ylphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO2S/c13-17(15,16)10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
InChI Key |
JYVODJJWQQXLNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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